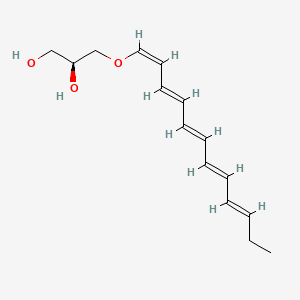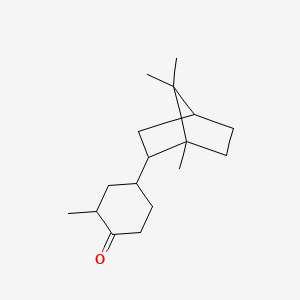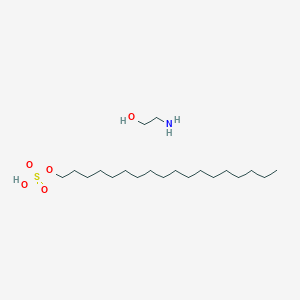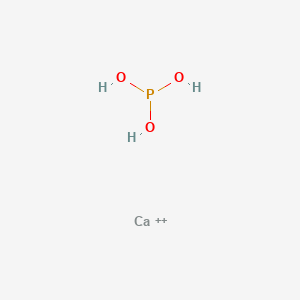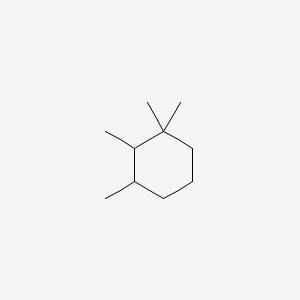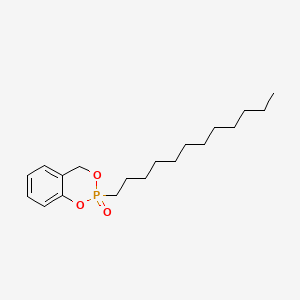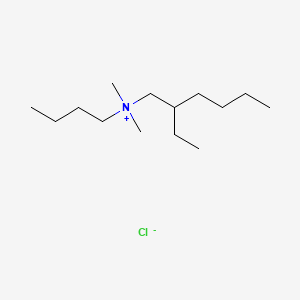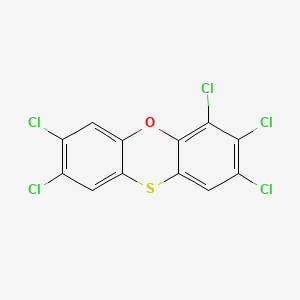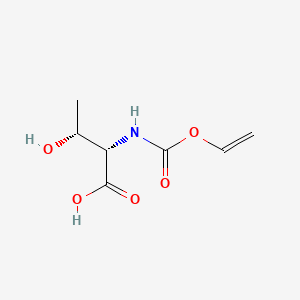
N-((Vinyloxy)carbonyl)-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Vinyloxy)carbonyl)-L-threonine is a specialized organic compound that features a vinyloxycarbonyl group attached to the amino acid L-threonine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-threonine typically involves the protection of the hydroxyl group of L-threonine followed by the introduction of the vinyloxycarbonyl group. One common method includes the reaction of L-threonine with vinyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-((Vinyloxy)carbonyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a carbonyl group.
Reduction: The vinyloxycarbonyl group can be reduced to form a hydroxyl group.
Substitution: The vinyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted threonine derivatives.
科学的研究の応用
N-((Vinyloxy)carbonyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and polymers.
作用機序
The mechanism of action of N-((Vinyloxy)carbonyl)-L-threonine involves its interaction with specific molecular targets. The vinyloxycarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and enzyme activities.
類似化合物との比較
- N-((Vinyloxy)carbonyl)-L-serine
- N-((Vinyloxy)carbonyl)-L-tyrosine
- N-((Vinyloxy)carbonyl)-L-cysteine
Comparison: N-((Vinyloxy)carbonyl)-L-threonine is unique due to the presence of both a hydroxyl group and a vinyloxycarbonyl group, which provides distinct reactivity and functional versatility. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications.
特性
CAS番号 |
45083-20-3 |
|---|---|
分子式 |
C7H11NO5 |
分子量 |
189.17 g/mol |
IUPAC名 |
(2S,3R)-2-(ethenoxycarbonylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H11NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h3-5,9H,1H2,2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |
InChIキー |
BIYRYXIBPQJLIG-UHNVWZDZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC=C)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


